molecular formula C4H7NaO2S B2929204 Sodiumbut-3-ene-1-sulfinate CAS No. 24768-50-1

Sodiumbut-3-ene-1-sulfinate

Cat. No.: B2929204
CAS No.: 24768-50-1
M. Wt: 142.15
InChI Key: KZBYHJIYOBPGLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodiumbut-3-ene-1-sulfinate is an organosulfur compound with the molecular formula C4H7NaO2S. It is a sodium salt of but-3-ene-1-sulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is often used as a building block for the construction of various sulfur-containing molecules, making it valuable in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodiumbut-3-ene-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols. The reaction conditions typically include the use of reducing agents like sodium borohydride or oxidizing agents such as hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodiumbut-3-ene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodiumbut-3-ene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

  • Sodiumbut-3-ene-1-sulfonate
  • Sodiumbut-3-ene-1-sulfonamide
  • Sodiumbut-3-ene-1-sulfone

Comparison: Sodiumbut-3-ene-1-sulfinate is unique due to its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution. This versatility makes it a valuable reagent in organic synthesis compared to its similar compounds, which may have more limited reactivity .

Properties

IUPAC Name

sodium;but-3-ene-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S.Na/c1-2-3-4-7(5)6;/h2H,1,3-4H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBYHJIYOBPGLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.